N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide
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Overview
Description
N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a but-2-ynamide moiety. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The bromobenzoyl group is then introduced via a substitution reaction, where a bromine atom is added to the benzoyl group. Finally, the but-2-ynamide moiety is attached through an amination reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive alkaloid with potential anticancer effects.
Matrine: An alkaloid with various pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromobenzoyl group, in particular, may enhance its reactivity and potential biological activities compared to other piperidine derivatives .
Properties
Molecular Formula |
C16H17BrN2O2 |
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Molecular Weight |
349.22 g/mol |
IUPAC Name |
N-[1-(2-bromobenzoyl)piperidin-3-yl]but-2-ynamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-6-15(20)18-12-7-5-10-19(11-12)16(21)13-8-3-4-9-14(13)17/h3-4,8-9,12H,5,7,10-11H2,1H3,(H,18,20) |
InChI Key |
XRMSFDLWCYCHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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